molecular formula C₇H₁₅NO B1145338 cis-3-[Dimethylamino)methyl]cyclobutanol CAS No. 1821838-71-4

cis-3-[Dimethylamino)methyl]cyclobutanol

Cat. No. B1145338
M. Wt: 129.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis-3-[Dimethylamino)methyl]cyclobutanol” is a useful intermediate and a building block for drugs . It has a molecular weight of 129.2 and a molecular formula of C7H15NO .


Molecular Structure Analysis

The compound has a complex structure with a cyclobutanol ring and a dimethylamino group attached to it . The IUPAC name is 3-[(dimethylamino)methyl]cyclobutan-1-ol . The InChI key is WRCFIRNQJUOVSU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 . It has a topological polar surface area of 23.5Ų .

Scientific Research Applications

Hypotensive Activity and Pharmacological Properties

Cyclobutanol compounds, including derivatives of cis-3-[Dimethylamino)methyl]cyclobutanol, have been investigated for their pharmacological properties, notably their hypotensive activity. Research by Pircio et al. (1964) highlighted a cyclobutane derivative exhibiting significant blood pressure-lowering effects of long duration. The cis isomer of this tertiary amine was qualitatively similar in activity to the trans isomer but showed slightly less efficacy in hypotensive activity tests. This suggests a potential application in cardiovascular disease treatment or management through modulation of blood pressure (Pircio, Wilson, Kuna, HASEK, & Martin, 1964).

DNA Photoproducts and Repair Mechanisms

The formation of cyclobutane pyrimidine dimers (CPDs) in DNA, particularly involving thymine and cytosine bases, is a significant focus area, as these CPDs are major classes of UV-induced DNA damage linked to carcinogenesis. Barbatti's (2014) computational study on the photochemistry of such dimers sheds light on their formation, potential for repair, and the underlying quantum chemical properties that dictate these processes. This research is critical for understanding the molecular mechanisms of skin cancer and developing strategies for DNA repair or protection against UV radiation (Barbatti, 2014).

Photochemical and Thermal Reactions

Further research into cyclobutanol compounds includes studies on their photochemical and thermal behaviors. For example, the work by Masaki et al. (1992) on the photosensitized monomerization of dimethylthymine cyclobutane dimer by flavin in the presence of perchloric acid demonstrates a complex interplay of factors influencing the efficiency of dimer monomerization. This has implications for understanding the mechanisms of photodamage repair in biological systems (Masaki, Miyake, Yanagida, & Pac, 1992).

Chemical and Structural Analysis

The stereochemistry and reactivity of cyclobutane derivatives, including those related to cis-3-[Dimethylamino)methyl]cyclobutanol, are also of interest. Research by Begley et al. (1979) on the topochemically controlled photodimerisation of crystalline methyl 6-isobutenyl-2-methyl-4-oxocyclohex-2-enecarboxylate provides insights into the structural dynamics and chemical reactivity of cyclobutane derivatives, which are essential for designing synthetic pathways and understanding molecular interactions in complex systems (Begley, Crombie, & Knapp, 1979).

properties

CAS RN

1821838-71-4

Product Name

cis-3-[Dimethylamino)methyl]cyclobutanol

Molecular Formula

C₇H₁₅NO

Molecular Weight

129.2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.